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molecular formula C11H15IN2O2 B8699852 N-(4-iodo-6-methoxypyridin-3-yl)pivalamide CAS No. 227180-20-3

N-(4-iodo-6-methoxypyridin-3-yl)pivalamide

Cat. No. B8699852
M. Wt: 334.15 g/mol
InChI Key: OJMNZOTXPXTTHY-UHFFFAOYSA-N
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Patent
US08536339B2

Procedure details

A solution of N-(4-iodo-6-methoxypyridin-3-yl)pivalamide (Compound 2, 2.33 g, 7.0 mmol) in 10% H2SO4 (70 ml) was heated to reflux at 120° C. for 5 h. The mixture was cooled to 0° C. and was quenched cautiously with solid NaOH (10 g), extracted with EtOAc (×2). The combined organic layer was washed with brine, dried over Na2SO4, and concentrated in vacuo. The residue was purified by chromatography on silica gel (0→30% EtOAc-hexanes) to yield the title compound as off-white solid.
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[N:5]=[CH:4][C:3]=1[NH:10]C(=O)C(C)(C)C>OS(O)(=O)=O>[I:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[N:5]=[CH:4][C:3]=1[NH2:10]

Inputs

Step One
Name
Quantity
2.33 g
Type
reactant
Smiles
IC1=C(C=NC(=C1)OC)NC(C(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C=NC(=C1)OC)NC(C(C)(C)C)=O
Name
Quantity
70 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
was quenched cautiously with solid NaOH (10 g)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (×2)
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (0→30% EtOAc-hexanes)

Outcomes

Product
Name
Type
product
Smiles
IC1=C(C=NC(=C1)OC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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